3,5-Dipropyl-1,3,5-thiadiazinane-2-thione

描述

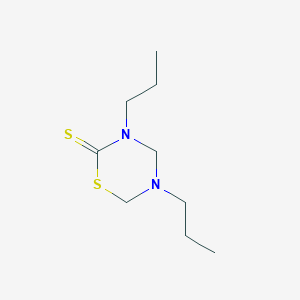

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C9H18N2S2. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in various fields . The compound features a thiadiazine ring with two propyl groups attached at the 3 and 5 positions, and a thione group at the 2 position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione typically involves the condensation of a dithiocarbamate with formaldehyde and a primary amine. One common method is the one-pot domino reaction, where the pre-formed dithiocarbamate reacts with formaldehyde and the amino acid component under mild conditions . This method is efficient and yields the desired thiadiazine derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

生物活性

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family, recognized for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 218.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antiviral Activity : The compound has been shown to inhibit the dengue virus (DENV) helicase, disrupting viral replication by preventing the separation of viral RNA strands. This mechanism suggests potential use in antiviral therapies.

- Anticancer Properties : Research indicates that structural modifications in thiadiazine derivatives can enhance their antitumor activity. The presence of propyl groups at specific positions on the thiadiazine ring appears crucial for cytotoxic effects against various cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal effects against various pathogens. For instance, derivatives of thiadiazines have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

- Antiparasitic Activity : Thiadiazine derivatives have demonstrated potent activity against parasites like Leishmania, suggesting their potential in treating parasitic infections .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cells. Notably, modifications to the thiadiazine structure can lead to enhanced efficacy against specific cancer types .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on Anticancer Effects : A study evaluated various thiadiazine derivatives for their cytotoxicity against several cancer cell lines. Results indicated that compounds with specific substituents exhibited significant growth inhibition compared to controls .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound showed comparable antimicrobial activity to established antibiotics against multiple bacterial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C9H18N2S2 | Antiviral, Anticancer, Antimicrobial |

| 1,3-Diphenyl-5-propyl-1,3,5-triazine-2-thione | C13H18N2S | Anticancer |

| Thiadiazole Derivative | Varies | Antiparasitic |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H18N2S2

- Molecular Weight : 218.4 g/mol

- CAS Number : 52416-62-3

- IUPAC Name : 3,5-dipropyl-1,3,5-thiadiazinane-2-thione

This compound belongs to the class of thiadiazines, known for their diverse biological activities. Its unique structure allows for various modifications that can enhance its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Modifications in the thiadiazine structure can lead to enhanced cytotoxic effects against cancer cell lines. A study evaluated its derivatives against human cervical cancer (HeLa) cells and found significant growth inhibition compared to controls .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have reported effectiveness against strains such as Staphylococcus aureus and Candida albicans. The presence of propyl groups is crucial for enhancing antibacterial efficacy .

Antiparasitic Activity

Thiadiazine derivatives have shown potent activity against parasites like Leishmania, suggesting their potential in treating parasitic infections. In vivo studies on BALB/c mice indicated that certain derivatives could reduce lesion size and parasite load significantly .

Fumigants and Soil Treatment

Compounds like 3,5-dimethyl-1,3,5-thiadiazinane-2-thione are utilized as soil fumigants to improve crop yield and protect against pests. The application of thiadiazine compounds has been explored to enhance the shelf-life of crops like bermudagrass by improving resistance to environmental stressors .

Synthesis of New Materials

The compound serves as a building block for synthesizing novel materials with specific properties. Its ability to form complexes with metals can be harnessed in developing catalysts or specialized coatings .

Study on Anticancer Effects

A comprehensive study evaluated various thiadiazine derivatives for their cytotoxicity against multiple cancer cell lines. Results indicated that structural modifications led to enhanced efficacy against specific types of cancer .

Antimicrobial Efficacy Study

In vitro tests demonstrated that this compound exhibited comparable antimicrobial activity to established antibiotics against several bacterial strains .

属性

IUPAC Name |

3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODKKRRUYELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CN(C(=S)SC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304506 | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52416-62-3 | |

| Record name | NSC166025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。